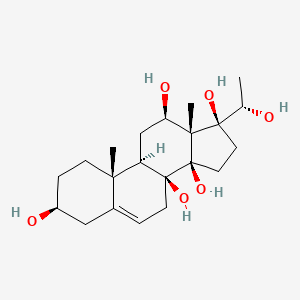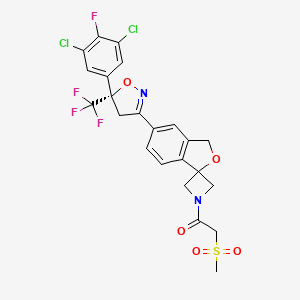
SD-1077
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SD-1077, also known as d3-L-DOPA, is a deuterium containing levodopa. SD-1077 has been shown in preclinical models to improve the half-life of dopamine in the brain resulting in a prolonged treatment effect.
Wissenschaftliche Forschungsanwendungen
Nuclear Physics and Shell Model Calculations
SD-1077's applications are primarily found in the field of nuclear physics, specifically in the study of low-lying level schemes and electromagnetic transitions in isotopes like Te-109, I-109, and Te-108. These studies utilize the SD-pair approximation of the nuclear shell model to understand the collective nucleon-pair subspace and the weak-coupling picture in these nuclei. This research is significant for analyzing the residual quadrupole-quadrupole interaction between valence protons and neutrons (Jiang et al., 2013).
Shell Model Description in Neutron-Deficient Sn Isotopes
Another application area of SD-1077 is in describing neutron-deficient Sn isotopes using the shell model. This involves using effective nucleon-nucleon interactions and reconstructing single-shell states to calculate coefficients of fractional parentage. Such research has led to significant advancements in understanding the nuclear structure of these isotopes, aligning closely with experimental data (Dikmen, 2009).
Cross-Section Measurements in Radioactive and Stable Nuclei
SD-1077 has also been utilized in cross-section measurements of radioactive and stable nuclei, such as 107Pd and 105, 108Pd. These studies are crucial for understanding neutron-capture processes and obtaining new information about nuclear resonances (Nakamura et al., 2014).
In-Beam Spectroscopic Studies
In the realm of in-beam spectroscopy, SD-1077 plays a role in studying the nuclear level structure of isotopes like 107In. This research involves examining γ-transitions and comparing experimental data with theoretical models, contributing to a better understanding of nuclear level properties (Kikuchi et al., 1986).
Relativistic and Shell Structure Effects in Lanthanides and Actinides
Studies involving SD-1077 also touch on relativistic and shell structure effects in lanthanides and actinides. These investigations provide insights into the unusual chemistry of these elements, particularly in the context of superheavy nuclei (Seth et al., 1995).
Cryogenic Temperature Sensor Stability
In a more applied context, SD-1077 has been part of research studying the stability of cryogenic temperature sensors, like the Cernox™ resistance temperature sensors CX-1080-SD and CX-1070-SD, and the silicon diode temperature sensor model DT-670-SD. These studies are vital for applications where long-term operation and stability of sensors are crucial (Courts, 2020).
Coulomb Excitation Studies
The use of SD-1077 in Coulomb excitation studies, especially of radioactive isotopes like In-107, is another significant application. These studies help determine reduced transition probabilities and compare them with large-scale shell-model calculations (Dijulio et al., 2013).
Role in Astrophysical Processes
Finally, SD-1077 is relevant in understanding astrophysical processes, particularly in studying the SnSbTe cycle in the rp process. This involves measuring mass values of nuclides and deriving related one-proton separation energies, providing insights into the branching of the rp process (Elomaa et al., 2009).
Eigenschaften
CAS-Nummer |
713140-70-6 |
|---|---|
Produktname |
SD-1077 |
Molekularformel |
C9H8D3NO4 |
Molekulargewicht |
200.21 |
IUPAC-Name |
(S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic-2,3,3-d3 acid |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i3D2,6D |
InChI-Schlüssel |
WTDRDQBEARUVNC-QZRTVAIESA-N |
SMILES |
N[C@](C([2H])([2H])C1=CC=C(O)C(O)=C1)([2H])C(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SD-1077; SD 1077; SD1077; d3-L-DOPA; deuldopa; deuterated levodopa; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



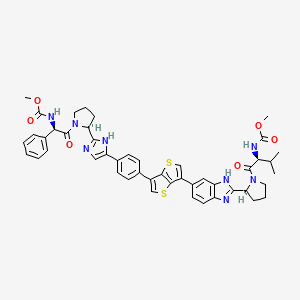
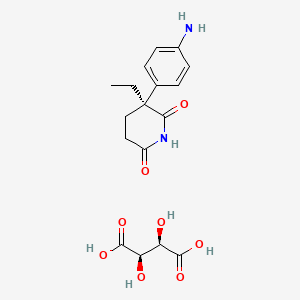
![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)
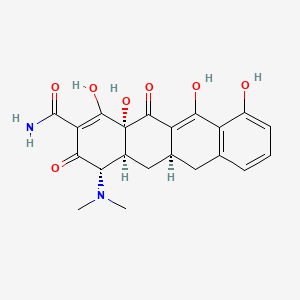
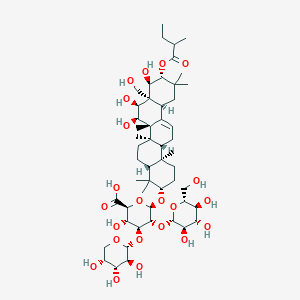
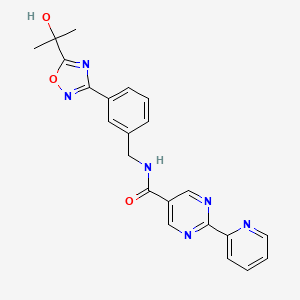
![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)
![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)

